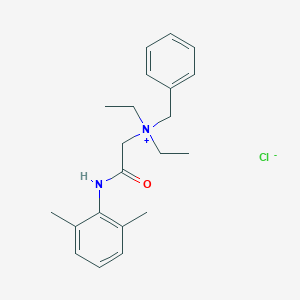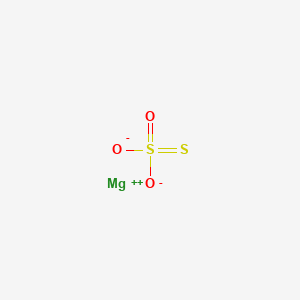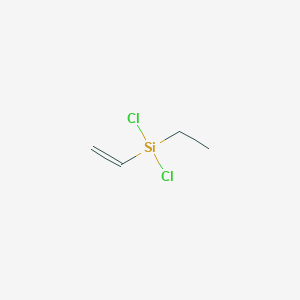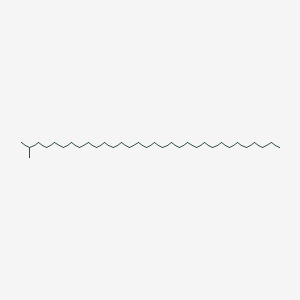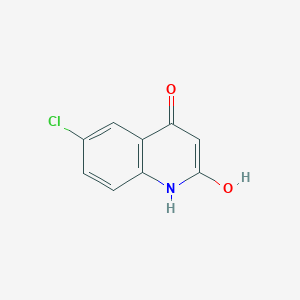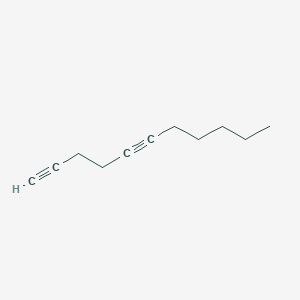
Undeca-1,5-diyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Undeca-1,5-diyne, also known as 1,5-Undecadiyne, is a chemical compound that belongs to the family of alkynes. It is a linear and unsaturated hydrocarbon with a molecular formula of C11H18. The compound has a unique structure that makes it useful in various scientific research applications.
作用機序
The mechanism of action of undeca-1,5-diyne is not fully understood. However, it is believed that the compound can interact with biological membranes and proteins, leading to changes in their structure and function. The compound can also induce oxidative stress and DNA damage, leading to cell death.
生化学的および生理学的効果
Undeca-1,5-diyne has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and bacteria. The compound can also induce apoptosis, a process of programmed cell death, in cancer cells. Undeca-1,5-diyne has also been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
Undeca-1,5-diyne has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It can also be used in small quantities, making it cost-effective. However, the compound has some limitations. It is highly reactive and can be toxic to cells at high concentrations. Undeca-1,5-diyne is also sensitive to light and air, which can affect its stability.
将来の方向性
Undeca-1,5-diyne has numerous potential future directions. One possible direction is the development of new fluorescent probes for the detection of biological molecules. The compound can also be used in the synthesis of new materials with unique properties. Undeca-1,5-diyne can also be used as a starting material for the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research is needed to understand the mechanism of action of undeca-1,5-diyne and its potential applications in medicine and biology.
Conclusion:
Undeca-1,5-diyne is a unique chemical compound with various scientific research applications. Its synthesis method is well established, and it has numerous advantages for lab experiments. The compound has been shown to have various biochemical and physiological effects and has potential future directions in the development of new materials, pharmaceuticals, and fluorescent probes. Further research is needed to fully understand the mechanism of action of undeca-1,5-diyne and its potential applications in medicine and biology.
合成法
Undeca-1,5-diyne can be synthesized using various methods. One of the most common methods is the Sonogashira coupling reaction. In this method, an aryl or vinyl halide is reacted with an acetylene in the presence of a palladium catalyst to form the desired compound. Another method involves the reaction of an alkyl halide with a terminal alkyne in the presence of a copper catalyst. The yield of the reaction can be improved by using a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
科学的研究の応用
Undeca-1,5-diyne has numerous scientific research applications. It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a fluorescent probe for the detection of biological molecules such as proteins, DNA, and RNA. The compound can also be used as a ligand in coordination chemistry and as a catalyst in organic reactions.
特性
CAS番号 |
10160-98-2 |
|---|---|
製品名 |
Undeca-1,5-diyne |
分子式 |
C11H16 |
分子量 |
148.24 g/mol |
IUPAC名 |
undeca-1,5-diyne |
InChI |
InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h1H,4-8,10H2,2H3 |
InChIキー |
CKKFRXDKWZPFTD-UHFFFAOYSA-N |
SMILES |
CCCCCC#CCCC#C |
正規SMILES |
CCCCCC#CCCC#C |
同義語 |
UNDECA-1,5-DIYNE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



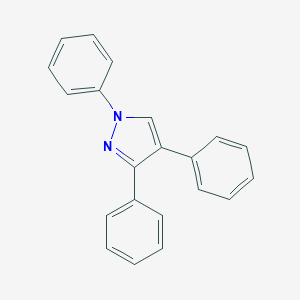
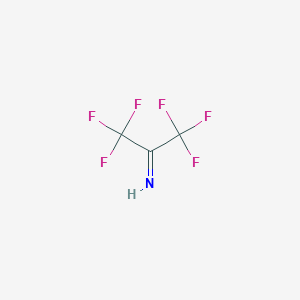
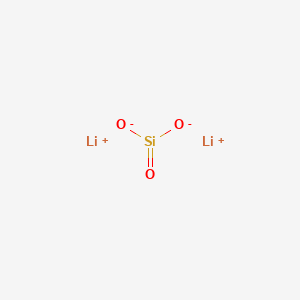
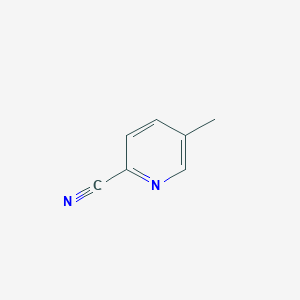
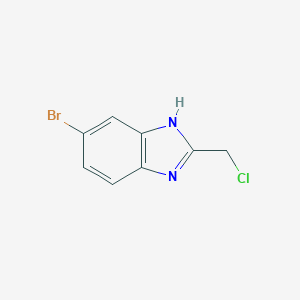
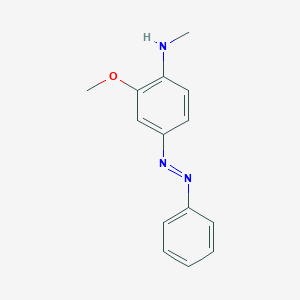
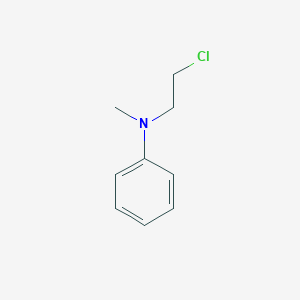
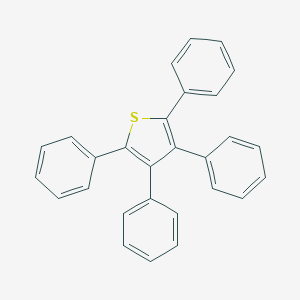
![3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B167816.png)
